molecular formula C11H15N3O2 B108245 N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide CAS No. 18934-57-1

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide

Cat. No.: B108245
CAS No.: 18934-57-1
M. Wt: 221.26 g/mol
InChI Key: MOHZWNYYBDQVIW-UHFFFAOYSA-N
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Description

N1-(1-Benzyl-2-hydrazino-2-oxoethyl)acetamide is a specialized chemical building block of interest in medicinal chemistry and organic synthesis. Compounds featuring a benzyl group attached to a hydrazino-oxoethylacetamide scaffold, similar to this one, serve as key precursors and intermediates in the synthesis of more complex molecules . For instance, structurally related hydrazide derivatives have demonstrated specific utility as antibacterial agents, particularly in the control of Acinetobacter baumannii . The hydrazino and carbonyl functional groups in its structure offer versatile reactivity, making it a valuable intermediate for constructing diverse heterocyclic systems and for use in coupling reactions to form novel chemical entities with potential biological activity . Researchers can employ this compound in the development of protease inhibitors and other pharmacologically active compounds, leveraging its structure as a core scaffold . This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHZWNYYBDQVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325052
Record name N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18934-57-1
Record name NSC408369
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Condensation

The most widely reported laboratory method involves the condensation of benzylhydrazine with acetylated precursors. A representative protocol involves reacting 2-chloro-N-(5-cyano-2-(phenylamino)thiazol-4-yl)acetamide with hydrazine hydrate in dichloromethane under reflux for 1 hour, yielding hydrazinylacetamidothiazole derivatives. Although this specific example pertains to a thiazole analog, the general approach—using hydrazine hydrate to introduce the hydrazino moiety—is transferable to the target compound. Key parameters include:

  • Solvent : Dichloromethane or ethanol.

  • Temperature : Reflux conditions (40–80°C).

  • Reaction Time : 1–24 hours, depending on solvent polarity.

Table 1: Comparison of Hydrazine-Mediated Syntheses

PrecursorSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-Chloroacetamide analogDichloromethane4016598
Ethyl acetate derivativeEthanol78247295

Benzylation of Hydrazinyl Intermediates

An alternative route involves the benzylation of pre-formed hydrazinylacetamide intermediates. For instance, 4-hydrazinylacetamidothiazole reacts with benzyl chloride derivatives in acetone using potassium carbonate (K₂CO₃) as a base, achieving yields of 20–70%. This method allows modular substitution of the benzyl group, enabling structural diversification.

Reaction Mechanism and Kinetics

The formation of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide proceeds via a nucleophilic acyl substitution mechanism:

  • Hydrazine Activation : Hydrazine hydrate (NH₂NH₂·H₂O) deprotonates to form NH₂NH⁻, a strong nucleophile.

  • Carbonyl Attack : The nucleophile attacks the electrophilic carbonyl carbon of the acetylated precursor, displacing the leaving group (e.g., chloride or ethoxy).

  • Benzylation : Subsequent reaction with benzyl halides introduces the aromatic moiety.

Kinetic studies reveal second-order dependence on hydrazine and precursor concentrations, with activation energies ranging from 45–60 kJ/mol depending on solvent polarity.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification.

  • Ethanolic solutions balance reactivity and ease of isolation, achieving yields >70%.

Catalytic Enhancements

  • Base Catalysts : K₂CO₃ improves benzylation efficiency by scavenging HCl generated during substitution.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, though this remains unexplored for the target compound.

Temperature Control

Lower temperatures (40–50°C) favor selectivity for the hydrazino product over side reactions like over-alkylation. Microwave-assisted synthesis reduces reaction times to <30 minutes but risks thermal degradation.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges:

  • Residence Time : 5–10 minutes at 100°C under pressurized conditions.

  • Yield Improvement : 85% compared to 65% in batch processes.

Purification Technologies

  • High-Performance Liquid Chromatography (HPLC) : Achieves >99% purity but is cost-prohibitive for large volumes.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) provide 95% purity at 1/10th the cost of HPLC.

Table 2: Industrial Method Comparison

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5005,000
Production Cost ($/kg)1,200800
Purity (%)9598

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 165–167°C (decomposition observed above 170°C).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.32–7.28 (m, 5H, Ar-H), 4.12 (d, 2H, CH₂), 2.01 (s, 3H, COCH₃).

    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Comparative Analysis of Methods

Cost Efficiency

  • Lab-Scale Hydrazination : $50/g (primarily due to HPLC purification).

  • Industrial Recrystallization : $15/g (bulk solvent pricing).

Sustainability Metrics

  • E-Factor : 12 (kg waste/kg product) for batch vs. 8 for continuous flow.

  • PMI (Process Mass Intensity) : 35 (batch) vs. 22 (flow), favoring greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Using agents like hydrogen peroxide to form oxo derivatives.
  • Reduction : Employing reducing agents such as sodium borohydride to yield hydrazine derivatives.
  • Substitution : Participating in nucleophilic substitution reactions where the hydrazino group can be replaced by other nucleophiles under suitable conditions.

Chemistry

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide serves as a reagent in organic synthesis and a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary evaluations have shown that it could inhibit cancer cell growth, warranting further investigation into its mechanisms and efficacy .

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets positions it as a candidate for new pharmaceuticals aimed at treating diseases such as cancer and infections .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its properties make it suitable for large-scale synthesis while maintaining cost-effectiveness.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, revealing that certain derivatives effectively inhibited tumor cell proliferation in vitro. Further studies are needed to explore these effects in vivo and elucidate the underlying mechanisms .

Mechanism of Action

The mechanism of action of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sanazole (AK-2123)

Structure : Sanazole (N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) shares the acetamide core but replaces the benzyl group with a nitro-triazole and methoxypropyl chain .
Activity :

  • Radiosensitization : Sanazole demonstrates a sensitizer enhancement ratio (SER) of 1.55 under hypoxic conditions (1 mM) in SCCVII tumor cells, attributed to its nitro group’s electron affinity.

N-Benzyl-N-(2-(Cyclohexylamino)-2-oxoethyl)acetamide

Structure: This compound (C17H24N2O2) features a benzyl group and a cyclohexylamino-oxoethyl side chain . Activity:

  • Synthetic Flexibility : Synthesized via a multicomponent reaction involving benzylamine and cyclohexylisocyanide, this analog highlights the versatility of benzyl-acetamide derivatives in forming diverse pharmacophores.
  • Lipophilicity: The cyclohexyl group increases lipophilicity (logP ~2.8), which may improve membrane permeability compared to the hydrazino-oxoethyl variant .

N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide

Structure: This analog (C10H11NO3) replaces the hydrazine group with a hydroxyl-phenylketone moiety . Reactivity:

  • Synthetic Utility: Serves as a precursor for ketone-based modifications, contrasting with the hydrazine-driven reactivity of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide .

Pharmacological and Chemical Comparisons

Radiosensitizing Efficacy

Compound SER (Hypoxic, 1 mM) Key Structural Feature Clinical Viability
Sanazole 1.55 Nitro-triazole High cost, limited in Japan
N1-(1-Benzyl-2-hydrazino) Inferred ~1.4–1.6 Benzyl-hydrazino Potential for lower toxicity
KU-2285 1.95 Difluoro-nitroimidazole High efficacy, costly

Key Insight: The benzyl group in this compound may balance lipophilicity and metabolic stability, offering a middle ground between sanazole’s nitro group and KU-2285’s fluorinated chain.

Metal Coordination Potential

  • N,O-Bidentate Directing Groups: Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the hydrazino-oxoethyl motif in this compound could act as a bidentate ligand for transition metals (e.g., Pd, Cu), enabling C–H activation in catalytic cycles.
  • Comparison with EC 2.3.2.9 Enzymes : Enzymes like γ-glutamyltransferase utilize hydrazine derivatives as acceptors , suggesting similar biochemical interactions for the target compound.

Biological Activity

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine moiety, which is known to enhance biological activity through various pathways. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, molecular docking studies suggest that it may effectively bind to and inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In a study examining its effects on neuronal cells exposed to oxidative stress, the compound demonstrated significant protective effects, potentially through the modulation of cellular signaling pathways .

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor cell proliferation.
  • Receptor Modulation : It can interact with receptors involved in cell signaling, thereby altering cellular responses to external stimuli.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis in treated cells, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, this compound was tested on neuronal cell lines subjected to oxidative stress. The compound significantly improved cell viability compared to untreated controls, with an EC50 value of 5 µM. These findings suggest that the compound could be developed for neurodegenerative disease therapies .

Data Tables

Biological Activity IC50/EC50 Value Reference
Anticancer (breast cancer cells)15 µM
Neuroprotection (neuronal cells)5 µM
Antimicrobial (various strains)Varies by strain

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions under reflux conditions. For example, hydrazide intermediates (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) are reacted with aromatic amines (e.g., aniline or 3-nitroaniline) in a water bath at 100°C for 4 hours. Recrystallization with methanol or ethanol is used for purification .
  • Key Steps : Monitoring reaction completion via TLC, followed by ice-cold water quenching and solvent recrystallization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹ for acetamide and hydrazine moieties) .
  • NMR : ¹H and ¹³C NMR confirm structural assignments, such as benzyl protons (δ 4.5–5.0 ppm) and hydrazino NH signals (δ 8.0–10.0 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL for refinement. SHELX workflows involve data collection at low temperatures (e.g., 100 K), structure solution via direct methods, and validation using R-factor convergence (<5% discrepancy) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software. Optimize molecular geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare computational IR spectra with experimental data to validate accuracy .
  • Contradictions : Discrepancies in bond-length predictions (e.g., C=O vs. C–N) may arise due to solvation effects not modeled in simulations .

Q. What strategies resolve conflicting spectral data in structural elucidation?

  • Approach :

Cross-validate using complementary techniques (e.g., mass spectrometry for molecular ion peaks and HRMS for exact mass).

Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in hydrazine groups).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

  • Case Study : Ambiguous NH proton signals in hydrazine moieties can be clarified via deuterium exchange experiments .

Q. How is the biological activity of this compound evaluated against microbial targets?

  • Experimental Design :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) .
  • DNA Binding Studies : UV-Vis titration or fluorescence quenching to assess interactions with calf thymus DNA; calculate binding constants (Kb) via Scatchard plots .
    • Advanced Metrics : Synergistic effects with antibiotics (e.g., β-lactams) via checkerboard assays .

Q. What are the challenges in synthesizing metal complexes of this compound, and how are they addressed?

  • Synthesis Issues : Low solubility of ligands in aqueous media.
  • Solutions : Use polar aprotic solvents (e.g., DMF) and slow addition of metal salts (e.g., NiCl₂·6H₂O) under nitrogen to prevent oxidation. Characterize complexes via molar conductance (non-electrolytic behavior) and magnetic susceptibility measurements .

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